Cidofovir Cidofovir Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir, also known as (S)-HPMPC or vistide, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cidofovir is a drug which is used for the treatment of cmv retinitis in patients with acquired immunodeficiency syndrome (aids). Cidofovir exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Cidofovir has been detected in multiple biofluids, such as urine and blood. Within the cell, cidofovir is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 113852-37-2
VCID: VC0523745
InChI: InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
SMILES: C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Molecular Formula: C8H14N3O6P
Molecular Weight: 279.19 g/mol

Cidofovir

CAS No.: 113852-37-2

Inhibitors

VCID: VC0523745

Molecular Formula: C8H14N3O6P

Molecular Weight: 279.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cidofovir - 113852-37-2

CAS No. 113852-37-2
Product Name Cidofovir
Molecular Formula C8H14N3O6P
Molecular Weight 279.19 g/mol
IUPAC Name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Standard InChI InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
Standard InChIKey VWFCHDSQECPREK-LURJTMIESA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Canonical SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Appearance Solid powder
Colorform Fluffy white powder
White crystalline powde
Melting Point 480 °C
260 °C (dec)
480°C
Physical Description Solid
Description Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir, also known as (S)-HPMPC or vistide, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cidofovir is a drug which is used for the treatment of cmv retinitis in patients with acquired immunodeficiency syndrome (aids). Cidofovir exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Cidofovir has been detected in multiple biofluids, such as urine and blood. Within the cell, cidofovir is primarily located in the cytoplasm.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 120362-37-0 (hydrochloride salt)
Shelf Life It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.
Solubility =170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide
Reference 1: Sendagorta E, Bernardino JI, Álvarez-Gallego M, Feíto M, Feltes R, Beato MJ,
2: Philippe M, Ranchon F, Gilis L, Schwiertz V, Vantard N, Ader F,
3: Santesteban R, Feito M, Mayor A, Beato M, Ramos E, de Lucas R. Trichodysplasia
4: Ledbetter EC, Spertus CB, Pennington MR, Van de Walle GR, Judd BE, Mohammed
5: Aitken SL, Zhou J, Ghantoji SS, Kontoyiannis DP, Jones RB, Tam VH, Chemaly RF.
6: Pozzuto T, Röger C, Kurreck J, Fechner H. Enhanced suppression of adenovirus
7: Moore E, Kovarik C. Intralesional cidofovir for the treatment of a plantar
8: Caruso Brown AE, Cohen MN, Tong S, Braverman RS, Rooney JF, Giller R, Levin
9: San Giorgi MR, Tjon Pian Gi RE, Dikkers FG. The clinical course of recurrent
10: Rascon J, Verkauskas G, Pasauliene R, Zubka V, Bilius V, Rageliene L.
11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of
12: Padilla España L, Del Boz J, Fernández-Morano T, Escudero-Santos I,
13: Lee SS, Ahn JS, Jung SH, Ahn SY, Kim JY, Jang HC, Kang SJ, Jang MO, Yang DH,
14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The
15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ,
16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular
17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of
18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of
19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of
20: Ma F, Nan K, Lee S, Beadle JR, Hou H, Freeman WR, Hostetler KY, Cheng L.
PubChem Compound 60613
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator